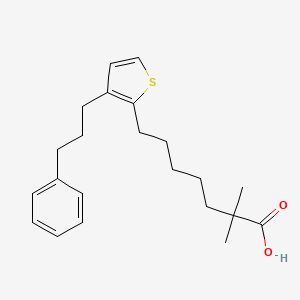

2,2-Dimethyl-7-(3-(3-phenylpropyl)-2-thienyl)heptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RP-66153 is a small molecule drug initially developed by Rhone-Poulenc SA. It functions as a leukotriene B4 receptor antagonist, targeting the leukotriene B4 receptor. This compound was primarily investigated for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .

Preparation Methods

The synthesis of RP-66153 involves the preparation of omega-arylalkylthienylalkanoic acid isomers. The structure-activity relationship was investigated, revealing that the 2,5-isomers specifically exhibited leukotriene A4 hydrolase inhibition, while the 3,5-isomers displayed both leukotriene A4 hydrolase inhibition and leukotriene B4 receptor binding activities . The synthetic route includes the substitution of the carboxylic acid side chain in the alpha-position with one or two methyl groups, which substantially enhances the leukotriene B4 receptor binding activity .

Chemical Reactions Analysis

RP-66153 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various substituents for the aromatic ring and thiophene nucleus. The major products formed from these reactions are derivatives with enhanced or modified biological activities.

Scientific Research Applications

Chemistry: The compound’s unique structure and activity make it a valuable tool for studying structure-activity relationships and developing new leukotriene B4 receptor antagonists.

Biology: RP-66153’s ability to inhibit leukotriene B4 receptor binding has implications for understanding inflammatory pathways and immune responses.

Industry: Although its development was discontinued, the insights gained from RP-66153’s research have contributed to the development of other therapeutic agents targeting similar pathways.

Mechanism of Action

RP-66153 exerts its effects by antagonizing the leukotriene B4 receptor. This receptor is involved in the inflammatory response, and its inhibition leads to reduced inflammation and immune cell recruitment. The molecular targets include the leukotriene B4 receptor, and the pathways involved are primarily related to the inflammatory response and immune system regulation .

Comparison with Similar Compounds

RP-66153 is unique due to its dual activity in inhibiting both leukotriene A4 hydrolase and leukotriene B4 receptor binding, depending on the isomer and substitution pattern. Similar compounds include other leukotriene B4 receptor antagonists and leukotriene A4 hydrolase inhibitors. RP-66153’s specific structure-activity relationship and enhanced binding activity due to alpha-position methyl substitutions make it distinct .

Similar compounds include:

- Leukotriene B4 receptor antagonists

- Leukotriene A4 hydrolase inhibitors

These compounds share similar therapeutic targets but differ in their specific activities and structural modifications.

Properties

CAS No. |

142422-79-5 |

|---|---|

Molecular Formula |

C22H30O2S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2,2-dimethyl-7-[3-(3-phenylpropyl)thiophen-2-yl]heptanoic acid |

InChI |

InChI=1S/C22H30O2S/c1-22(2,21(23)24)16-8-4-7-14-20-19(15-17-25-20)13-9-12-18-10-5-3-6-11-18/h3,5-6,10-11,15,17H,4,7-9,12-14,16H2,1-2H3,(H,23,24) |

InChI Key |

QMXLXSYXJOJQSN-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCCC1=C(C=CS1)CCCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(CCCCCC1=C(C=CS1)CCCC2=CC=CC=C2)C(=O)O |

Key on ui other cas no. |

142422-79-5 |

Synonyms |

2,2-dimethyl-7-(3-(3-phenylpropyl)-2-thienyl)heptanoic acid RP 66153 RP-66153 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)

![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)